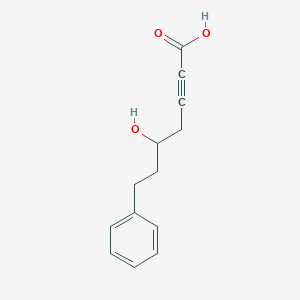

5-Hydroxy-7-phenylhept-2-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36185-10-1 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5-hydroxy-7-phenylhept-2-ynoic acid |

InChI |

InChI=1S/C13H14O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,7,9-10H2,(H,15,16) |

InChI Key |

GLWSJJGROBIGJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC#CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxy 7 Phenylhept 2 Ynoic Acid and Its Analogues

Total Synthesis Approaches to the Core Structure

The creation of the fundamental structure of 5-Hydroxy-7-phenylhept-2-ynoic acid involves a systematic process of building its carbon skeleton and then introducing the necessary functional groups.

Construction of the Carbon Skeleton

The assembly of the seven-carbon chain with a phenyl group at one end and the potential for a carboxylic acid at the other is the initial challenge in the synthesis of this compound. This framework is typically constructed through carbon-carbon bond-forming reactions. One common strategy involves the coupling of smaller, readily available chemical building blocks. For instance, a synthetic route might begin with a phenyl-containing fragment that is then extended through reactions with other carbon-based reagents. The introduction of the alkyne (the carbon-carbon triple bond) is a key step in forming the hept-2-ynoic acid backbone.

Introduction and Manipulation of the Hydroxyl and Carboxylic Acid Functionalities

With the carbon skeleton in place, the next step is the introduction and manipulation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group at the 5-position is often introduced through the reduction of a corresponding ketone. The carboxylic acid group can be formed by the oxidation of a primary alcohol or an aldehyde, or through the hydrolysis of a nitrile or an ester. The synthesis of related quinolinone carboxylic acids has been achieved through the reaction of aminoterephthalic acid with α-bromoacetophenones followed by cyclization. nih.gov The order of these functional group introductions is critical to prevent unwanted side reactions and to ensure the final product has the correct chemical structure.

Stereoselective Synthesis of this compound

Achieving a specific stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group) is a significant focus in the synthesis of this compound. This is because different stereoisomers can have distinct biological activities.

Asymmetric Alkynylation and Allylation Methodologies

Asymmetric alkynylation is a powerful technique for the stereoselective formation of carbon-carbon bonds, leading to chiral propargyl alcohols. In the context of this compound, this would involve the addition of an alkynyl nucleophile to an aldehyde in the presence of a chiral catalyst or ligand. This directly sets the stereochemistry at the carbon that will bear the hydroxyl group. Lewis-acid-catalyzed asymmetric alkynylation of alkynyl 1,2-diketones has been shown to produce highly functionalized α-hydroxy ketones with high enantioselectivity. nih.gov

Enzymatic Resolution Strategies for Chiral Intermediates

Enzymatic resolution is a biochemical method used to separate a racemic mixture of chiral intermediates. nih.gov In this approach, an enzyme, such as a lipase, selectively catalyzes a reaction on one enantiomer of a racemic intermediate, leaving the other enantiomer unreacted. For example, a racemic alcohol intermediate in the synthesis of this compound could be subjected to enzymatic acylation. One enantiomer of the alcohol would be converted to an ester, while the other remains as an alcohol. These two compounds can then be separated by standard laboratory techniques like chromatography. A variety of hydrolytic enzymes have been successfully used in the stereoselective acetylation of racemic hydroxyl compounds under kinetic resolution conditions. nih.gov

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. Once the desired stereochemistry is established, the auxiliary is removed. This approach can be used to control the stereochemistry of key bond-forming reactions in the synthesis of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used to promote enantioselective reactions, such as the aldol (B89426) or Michael reactions, which could be employed to construct the chiral center in intermediates leading to this compound with high enantiomeric excess.

Key Reaction Steps and Catalytic Systems

The assembly of this compound and related structures hinges on a series of well-established yet adaptable chemical reactions. These include the functionalization of alkynes, the oxidation of alcohols, nucleophilic additions to carbonyls, and the selective reduction of unsaturated bonds.

Alkyne Functionalization and Hydration Reactions

The synthesis of prostaglandin (B15479496) analogues, which share structural motifs with the target molecule, often utilizes alkyne functionalization. acs.orgacs.orgrsc.org One powerful strategy involves the use of organometallic catalysts to form carbon-carbon bonds. For instance, higher-order cyanocuprates derived from alkenylzirconium intermediates can be generated in situ for the synthesis of protected prostaglandins (B1171923) from alkynes and cyclopentenones. acs.org

Alkyne metathesis, another sophisticated technique, has been successfully employed in the synthesis of prostaglandins and their analogues. acs.org This method allows for the construction of the characteristic side chains from a 2-butynyl entity. acs.org The reaction can be catalyzed by tungsten alkylidyne complexes or by a more versatile catalyst system generated in situ from Mo[N(t-Bu)(Ar)]3 and CH2Cl2. acs.org These catalysts are known for their tolerance of various polar functional groups. acs.org

Oxidative Transformations of Alcohols to Carboxylic Acids

A crucial step in the synthesis of the target acid is the oxidation of a primary alcohol to a carboxylic acid. This transformation is a fundamental process in organic synthesis. nsf.govnih.gov A variety of reagents and catalytic systems can achieve this, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Common methods have traditionally relied on stoichiometric amounts of transition metal-based oxidants, which can be environmentally challenging on a larger scale. nsf.gov Modern approaches focus on more sustainable methods. For instance, a two-step, one-pot procedure has been developed using sodium hypochlorite (B82951) (NaOCl) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This method is compatible with many sensitive functional groups, including acid-labile protecting groups and oxidation-prone moieties. nih.gov

Another approach involves the use of 1-hydroxycyclohexyl phenyl ketone as a mediator for hydride transfer reactions under strong basic conditions. nih.gov This method has proven effective for the chemoselective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. nih.gov For laboratory-scale syntheses, potassium dichromate(VI) in the presence of dilute sulfuric acid is a common oxidizing agent, where the alcohol is heated under reflux to ensure complete oxidation to the carboxylic acid. libretexts.org

| Oxidation Method | Reagents | Key Features | Reference |

| Two-step, one-pot | NaOCl, TEMPO, NaClO2 | Mild conditions, compatible with sensitive groups | nih.gov |

| Hydride transfer | 1-hydroxycyclohexyl phenyl ketone, NaOtBu | Chemoselective for primary alcohols | nih.gov |

| Dichromate oxidation | K2Cr2O7, H2SO4 | Common lab method, requires reflux | libretexts.org |

Nucleophilic Additions to Propargyl Ketones and Aldehydes

The introduction of the hydroxyl group at the C5 position can be accomplished through the nucleophilic addition of an appropriate organometallic reagent to a propargyl ketone or aldehyde. This is a fundamental reaction in carbonyl chemistry. libretexts.orgmasterorganicchemistry.comlibretexts.org The carbonyl carbon is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.com This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orgpressbooks.pub

The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to both steric and electronic factors. libretexts.orgpressbooks.pub Aldehydes have only one large substituent attached to the carbonyl carbon, making them less sterically hindered. libretexts.org Electronically, the carbonyl group of an aldehyde is more polarized, rendering the carbon more electrophilic. pressbooks.pub The choice of nucleophile is critical and can range from organolithium or Grignard reagents to other stabilized carbanions.

Under basic conditions with a strong nucleophile, the nucleophile attacks the carbonyl carbon directly. youtube.com In acidic conditions, particularly with weaker nucleophiles, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. youtube.com

Palladium-Catalyzed Reductions of Unsaturated Bonds

In synthetic pathways where a triple bond needs to be selectively reduced to a double or single bond, palladium-catalyzed hydrogenation is a key technique. unizin.orglibretexts.org The complete reduction of an alkyne to an alkane can be achieved using a standard palladium on carbon (Pd/C) catalyst. unizin.org

However, for a partial reduction to a cis-alkene, a less active catalyst is required. The Lindlar catalyst, which consists of palladium precipitated on calcium carbonate and deactivated with lead acetate (B1210297) and quinoline, is commonly used for this purpose. unizin.orglibretexts.org This catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of a cis-alkene. unizin.org This selective reduction is crucial in the synthesis of many natural products, including certain prostaglandins. acs.org The choice of catalyst and reaction conditions allows for precise control over the final saturation level of the carbon chain.

| Catalyst | Product from Alkyne | Stereochemistry | Reference |

| Pd/C | Alkane | N/A | unizin.org |

| Lindlar Catalyst | cis-Alken | Syn-addition | unizin.orglibretexts.org |

Chemical Transformations and Derivatization Studies

Cyclization Reactions Leading to Lactones and Other Heterocycles

The intramolecular reaction between the hydroxyl and carboxylic acid groups, or the participation of the alkyne moiety, serves as a powerful strategy for synthesizing various heterocyclic compounds.

The most direct cyclization is the intramolecular esterification between the C5-hydroxyl group and the C1-carboxylic acid. This reaction, typically acid-catalyzed, results in the formation of a six-membered ring, specifically a δ-lactone. youtube.com The process involves protonation of the carboxylic acid carbonyl to enhance its electrophilicity, followed by a nucleophilic attack from the hydroxyl group. youtube.com Subsequent dehydration yields the thermodynamically stable lactone ring.

The presence of the alkyne expands the possibilities for cyclization significantly. Metal-catalyzed cycloisomerization reactions are particularly effective for alkynoic acids. acs.org Gold organic-chemistry.orgnih.govresearchgate.netresearchgate.net, palladium acs.org, silver, and zinc acs.org catalysts can activate the alkyne toward nucleophilic attack from the internal hydroxyl or carboxyl oxygen. Depending on the reaction conditions and the catalyst used, this can lead to different heterocyclic products. For instance, a 5-exo-dig cyclization involving the hydroxyl group would yield a substituted furanone, while a 6-endo-dig cyclization would produce a pyranone derivative. organic-chemistry.orgnih.govresearchgate.net Gold(I)-catalyzed cyclization of γ-hydroxyalkynones, which are structurally related, is known to produce substituted 3(2H)-furanones efficiently. nih.govresearchgate.net Similarly, gold-catalyzed cyclization of alkynoic acids can yield various lactones, with regioselectivity (exo vs. endo cyclization) influenced by the substrate and catalyst system. researchgate.net

Halolactonization is another viable pathway. Treatment with an iodine source (e.g., I₂) in the presence of a base can trigger an electrophilic cyclization. The iodine atom activates the alkyne, which is then attacked by the carboxylate oxygen, typically leading to an iodinated alkylidene-δ-lactone. These intermediates are valuable for further functionalization.

| Starting Material | Reaction Type | Key Reagents | Primary Product(s) | Citation(s) |

| 5-Hydroxy-7-phenylhept-2-ynoic acid | Intramolecular Esterification | Acid (e.g., H₂SO₄) | δ-Lactone | youtube.com |

| This compound | Metal-Catalyzed Cycloisomerization | Au(I), Pd(II), Zn(II) catalysts | Substituted Furanones, Pyranones | organic-chemistry.orgnih.govresearchgate.netacs.org |

| This compound | Halolactonization | I₂, NaHCO₃ | Iodinated Alkylidene-δ-lactone |

Functional Group Interconversions of the Alkyne and Hydroxyl Moieties

The alkyne and hydroxyl groups are prime targets for a variety of functional group interconversions, enabling the synthesis of a broad spectrum of derivatives.

Alkyne Transformations:

Reduction: The internal alkyne can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (a poisoned palladium catalyst) will yield the corresponding (Z)-alkene, specifically (Z)-5-hydroxy-7-phenylhept-2-enoic acid, via syn-addition of hydrogen. youtube.com Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds through a radical anion intermediate to produce the thermodynamically more stable (E)-alkene, (E)-5-hydroxy-7-phenylhept-2-enoic acid. khanacademy.org Complete reduction of the alkyne to an alkane (7-phenylheptane-5-ol-2-oic acid) can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas, although the carboxylic acid is generally resistant to these conditions. libretexts.orgdoubtnut.com

Hydration: The hydration of the internal, unsymmetrical alkyne can lead to ketone formation. Classic mercury(II)-catalyzed hydration is generally not regioselective for internal alkynes and would likely produce a mixture of the C2- and C3-ketones. libretexts.orglibretexts.org More modern gold- or platinum-based catalysts can offer improved regioselectivity, which may be influenced by the directing effect of the nearby hydroxyl or carboxyl groups. acs.org Hydroboration-oxidation using a bulky borane (B79455) reagent (like 9-BBN) followed by oxidation would also lead to ketones. libretexts.org

Oxidation: The alkyne can be transformed into a 1,2-dicarbonyl compound (a diketone) using reagents like potassium permanganate (B83412) (KMnO₄) under neutral conditions. libretexts.orgmasterorganicchemistry.com Stronger oxidative cleavage, using ozone (O₃) or hot, basic KMnO₄, will break the triple bond entirely, yielding two carboxylic acid fragments. masterorganicchemistry.comorgoreview.comchemistrysteps.com In the case of this compound, this would result in the formation of a dicarboxylic acid and a shorter-chain carboxylic acid.

Hydroxyl Group Transformations:

Oxidation: The secondary alcohol at the C5 position can be oxidized to a ketone using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or via Swern oxidation, to yield 5-oxo-7-phenylhept-2-ynoic acid.

Derivatization: The hydroxyl group is readily converted into other functionalities. It can be transformed into an ether via Williamson ether synthesis, an ester by reaction with an acyl chloride or anhydride (B1165640) nih.gov, or a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. nih.govresearchgate.netresearchgate.net The hydroxyl group can also be converted to a halide or, via a Mitsunobu reaction, to an azide (B81097), which can then be reduced to an amine.

| Functional Group | Transformation | Reagents | Product Type | Citation(s) |

| Alkyne | Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-Alkene | youtube.com |

| Alkyne | Partial Reduction (trans) | Na, NH₃(l) | (E)-Alkene | khanacademy.org |

| Alkyne | Full Reduction | H₂, Pd/C | Alkane | libretexts.org |

| Alkyne | Hydration | H₂O, H₂SO₄, HgSO₄ (or Au/Pt) | Ketone(s) | libretexts.orgacs.org |

| Alkyne | Oxidative Cleavage | O₃ or hot KMnO₄ | Carboxylic Acids | masterorganicchemistry.comorgoreview.com |

| Hydroxyl | Oxidation | PCC, DMP, or Swern conditions | Ketone | |

| Hydroxyl | Esterification | Acyl Chloride, Pyridine | Ester | nih.gov |

| Hydroxyl | Conversion to Leaving Group | TsCl, Pyridine | Tosylate | nih.gov |

Regioselective and Stereoselective Modifications

Controlling the regio- and stereochemical outcome of reactions is crucial for synthesizing specific isomers for research.

The reduction of the alkyne to an alkene is a prime example of stereoselective modification. As mentioned, the choice between Lindlar's catalyst and dissolving metal reduction allows for the selective synthesis of either the Z- or E-alkene, respectively. youtube.com

For hydration reactions, regioselectivity is a key challenge. However, the presence of the C5-hydroxyl group can be exploited as a directing group in metal-catalyzed reactions. nih.govrsc.orgresearchgate.net By coordinating to the metal center, the hydroxyl group can favor the addition of water to one of the alkyne carbons over the other, leading to a single ketone regioisomer. Palladium-catalyzed hydrocarboxylation of 2-alkynylic alcohols has demonstrated that a hydroxyl group can effectively control regioselectivity through hydrogen bonding or coordination effects. nih.govrsc.orgresearchgate.net

Furthermore, the stereocenter at the C5-hydroxyl group can influence the stereochemical outcome of reactions at adjacent positions, a process known as substrate-controlled stereoselection. For example, the reduction of a ketone at C5, if introduced via oxidation, could be performed with stereoselective reducing agents to favor one diastereomer of the alcohol over the other. Similarly, stereoselective synthesis of γ-hydroxy-α,β-acetylenic esters has been achieved through the asymmetric addition of alkynes to aldehydes, highlighting methods to control the stereochemistry at the hydroxyl-bearing carbon. nih.gov

Synthesis of Structural Analogues for Research Purposes

The synthesis of structural analogues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR). For this compound, analogues can be designed by modifying each of its key structural components.

Phenyl Group Modification: The terminal phenyl ring can be substituted with various electron-donating or electron-withdrawing groups, or replaced entirely with other aromatic or aliphatic groups. This allows for probing the role of this hydrophobic tail.

Alkyl Chain Length: The length of the alkyl chain between the phenyl group and the hydroxyl group can be shortened or lengthened to study the impact of spatial positioning of the functional groups.

Hydroxyl Group Position: The hydroxyl group could be moved to other positions on the heptanoic acid backbone to investigate the importance of it being in the γ-position for any observed biological or chemical properties.

Alkyne Position and Type: The internal alkyne could be moved to other positions, or it could be replaced with a terminal alkyne or a different unsaturated group like an alkene.

Carboxylic Acid Derivatives: The carboxylic acid can be converted into esters, amides, or other bioisosteres to modify properties like solubility, stability, and cell permeability. The synthesis of γ-hydroxy-α-amino acid derivatives, for instance, is of significant biological interest. nih.gov

These analogues are typically synthesized using multi-step sequences that build the molecule from simpler, commercially available starting materials, often establishing key stereocenters early in the synthesis using asymmetric methods. nih.govresearchgate.net

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Dihydrokawain and its Stereoisomers

While direct evidence for the use of 5-Hydroxy-7-phenylhept-2-ynoic acid in the synthesis of Dihydrokawain is not extensively documented in readily available literature, the synthesis of structurally related kavalactones provides a strong indication of its potential application. The core structure of kavalactones, including Dihydrokawain, features a dihydropyranone ring, which can be formed through the cyclization of a hydroxy acid precursor. The synthetic strategy often involves the creation of a key intermediate that contains both a hydroxyl and a carboxylic acid (or its ester equivalent) function, which can then be induced to form the characteristic lactone ring of the kavalactones.

Intermediate in the Synthesis of Capsaicin (B1668287) Analogues

The synthesis of capsaicin analogues has been an area of active research, driven by the desire to modulate the pungency and therapeutic properties of the natural compound. A patent for the production of capsaicin derivatives describes a general strategy for creating capsaicin alkyne analogues. google.com This process involves the reaction of an acetylene (B1199291) compound with a protected 5-chloro-1-pentanol (B147386) to form a protected acetylenic alcohol. google.com Following deprotection, the resulting alcohol is oxidized to a carboxylic acid. google.com This carboxylic acid is then converted to an acid chloride and coupled with vanillylamine (B75263) to yield the final capsaicin analogue. google.com While the patent outlines a general pathway, specific examples in the literature detailing the use of this compound for this purpose are limited. However, its structure is well-suited for such a synthetic route, where the hydroxyl group could be introduced or already be present in the acetylenic starting material.

Application in the Synthesis of Leukotriene B4 (LTB4) Analogues

Leukotriene B4 (LTB4) is a potent inflammatory mediator, and as such, its analogues are of significant interest for the development of anti-inflammatory agents. The synthesis of LTB4 antagonists often involves the construction of molecules that can mimic the binding of LTB4 to its receptor without initiating a biological response. Research into synthetic approaches for 2-(4-hydroxy-7-chromanyl)benzoic acids as LTB4 antagonists highlights the complexity of creating such molecules. nih.gov These syntheses often employ sophisticated chemical reactions, including palladium-catalyzed couplings and stereospecific reductions, to achieve the desired three-dimensional structure. nih.gov Although direct use of this compound as an intermediate in these specific syntheses is not explicitly mentioned, its combination of a chiral center at the hydroxyl group and a modifiable alkyne and carboxylic acid makes it a plausible candidate for the construction of novel LTB4 analogues.

Structure Activity Relationship Sar Studies and Mechanistic Probes Indirect

Influence of Lactone Moiety on Biological Activity in Related Natural Products

The lactone ring is a common structural motif in a vast array of natural products and is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netnih.gov The reactivity of the lactone, often influenced by its ring size and the presence of unsaturation, is a key determinant of its biological function.

Many naturally occurring lactones, particularly those that are α,β-unsaturated, act as Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. mdpi.com This reactivity is often linked to their pharmacological properties. For instance, sesquiterpene lactones with an α-methylene-γ-lactone moiety have demonstrated significant anti-inflammatory potential by targeting and inhibiting key pro-inflammatory molecules. nih.gov The reduction of the α,β-unsaturated carbonyl in these lactones often leads to a loss of biological activity, highlighting the importance of this functional group. nih.gov

The size of the lactone ring also plays a crucial role. Studies on synthetic lactones have shown that decreasing the ring size can lead to increased biological activity and a better selectivity index. mdpi.com For example, in a series of aliphatic and aromatic lactones synthesized to evaluate their leishmanicidal activity, γ-lactones showed higher activity and lower cytotoxicity compared to δ-lactones. mdpi.com

The influence of the lactone moiety on the biological activity of various natural products is summarized in the table below.

| Natural Product Class | Lactone Moiety Feature | Influence on Biological Activity | Reference |

| Sesquiterpene Lactones | α-methylene-γ-lactone | Essential for anti-inflammatory activity through Michael addition. | nih.gov |

| Aliphatic Lactones | Ring size (γ vs. δ) | Smaller ring size (γ-lactone) can increase leishmanicidal activity and selectivity. | mdpi.com |

| Resorcylic Acid Lactones | cis-enone containing | Covalent inhibition of kinases through Michael addition with cysteine residues. | nih.gov |

Structural Determinants for Activity in Related Phenolic Acids and Chromones

The 5-Hydroxy-7-phenylhept-2-ynoic acid scaffold contains a phenolic-like hydroxyl group and can be conceptually related to chromone (B188151) structures, which are bicyclic compounds containing a benzopyran-4-one system. Chromones and phenolic acids are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govnih.govnih.govnih.gov

In phenolic acids, the number and position of hydroxyl groups on the aromatic ring are critical for their antioxidant capacity. These structural features influence their ability to act as reducing agents and free radical scavengers. researchgate.net

Chromones, found in many natural products, serve as "privileged structures" in drug discovery. nih.govnih.gov The 2-(2-phenylethyl)chromone (B1200894) scaffold, which is structurally related to the phenylheptanoyl portion of this compound, has been identified in various bioactive natural products. nih.gov Modifications on this scaffold have been shown to modulate biological activity. For instance, in a study of 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) analogues as 5-HT2B receptor ligands, the introduction of a methyl group on the propyl chain connecting the phenyl and chromone rings led to a tenfold increase in binding affinity.

The following table presents the biological activities of some chromone derivatives, illustrating the impact of structural modifications.

| Compound | Structural Modification | Biological Activity |

| 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) | - | 5-HT2B receptor antagonist |

| 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) | Addition of a methyl group to the ethyl linker | 10-fold improved affinity for 5-HT2B receptor compared to 5-HPEC |

Design and Synthesis of Mechanistic Probes Incorporating the this compound Scaffold

The development of mechanistic probes is crucial for identifying the molecular targets and understanding the mode of action of bioactive compounds. For a molecule like this compound, which has both a lipid-like chain and a potential reactive ynone group, several strategies for probe design can be envisioned.

Bio-orthogonal handles, such as alkyne or azide (B81097) groups, can be incorporated into the structure to allow for "click chemistry" ligation with reporter tags for target identification and visualization. The terminal alkyne already present in this compound could potentially serve this purpose. Photoaffinity probes, which contain a photoreactive group, are another powerful tool. nih.gov Upon irradiation, these probes form a covalent bond with their target protein, enabling its identification.

The synthesis of such probes would likely involve a modular approach, where the different fragments of the molecule are synthesized separately and then coupled together. For instance, the phenyl-containing side chain could be prepared and then coupled to a suitably functionalized building block containing the hydroxyl group and the ynoic acid moiety.

Correlation between Stereochemistry and Putative Biological Interactions

The stereochemistry of a molecule is often a critical determinant of its biological activity, as it dictates the three-dimensional shape and the ability to interact with specific binding sites on biological macromolecules. For this compound, the chiral center at the C5 position, bearing the hydroxyl group, is expected to be a key stereochemical determinant.

In many bioactive hydroxy fatty acids, the absolute configuration of the hydroxyl group significantly influences their biological effects. gerli.comgerli.com For example, the different enantiomers of a hydroxylated fatty acid can exhibit distinct activities or potencies. This is because the specific spatial arrangement of the hydroxyl group and the rest of the molecule is crucial for forming hydrogen bonds and other non-covalent interactions within a protein's binding pocket.

Determining the correlation between the stereochemistry of this compound and its biological activity would require the synthesis and biological evaluation of both enantiomers. The relative and absolute stereochemistry could be established using techniques such as chiral chromatography and spectroscopic methods like NMR in the presence of chiral solvating agents.

Advanced Analytical Research Techniques for Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 5-Hydroxy-7-phenylhept-2-ynoic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, allowing for the determination of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In ¹H NMR, the chemical environment of each proton in this compound would be determined. The phenyl group protons would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The proton attached to the hydroxyl-bearing carbon (C5) would likely be a multiplet, with its chemical shift influenced by the solvent and concentration. The methylene (B1212753) protons adjacent to the phenyl group and those on the aliphatic chain would exhibit distinct signals, with their splitting patterns revealing adjacent proton relationships. The methyl group at the alkyne end of the molecule would likely appear as a singlet or a narrow triplet, depending on long-range couplings.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carboxylic acid carbonyl carbon would be observed in the downfield region (~170-185 ppm). The two carbons of the alkyne would have characteristic shifts in the range of ~70-90 ppm. The carbon bearing the hydroxyl group (C5) would appear around 60-70 ppm. The carbons of the phenyl group would produce signals in the aromatic region (~125-140 ppm), while the aliphatic carbons would be found in the upfield region of the spectrum.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the proton on C5 and the adjacent methylene protons on C4 and C6. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-7.40 | Multiplet |

| H5 | ~4.0 | Multiplet |

| H4 | ~1.8 | Multiplet |

| H6 | ~2.7 | Multiplet |

| H1 | ~1.9 | Singlet/Triplet |

| OH | Variable | Broad Singlet |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-185 |

| Phenyl Carbons | 125-140 |

| C2 & C3 (Alkyne) | 70-90 |

| C5 (CH-OH) | 60-70 |

| C4, C6, C7 | 20-40 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, overlapping with the C-H stretching vibrations. The O-H stretch of the secondary alcohol would also appear in this region, typically as a broad peak around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid would produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The C≡C stretch of the internal alkyne would be observed as a weak to medium band in the range of 2100-2260 cm⁻¹. The presence of the phenyl group would be confirmed by aromatic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C≡C Stretch (Alkyne) | 2100-2260 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₄H₁₆O₃), the exact mass would be determined. The mass spectrum would also show fragmentation patterns that can help to confirm the structure. Common fragmentations would include the loss of a water molecule (H₂O) from the alcohol, loss of a carboxyl group (COOH), and cleavage of the carbon-carbon bonds in the heptanoic acid chain.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the determination of the relative amounts of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would likely be employed. The purity of the sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a racemic mixture, the separation of the two enantiomeric peaks can be optimized. The enantiomeric excess (e.e.) of a chiral sample can then be calculated by comparing the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of this compound, which contains polar carboxylic acid and hydroxyl functional groups, derivatization is necessary prior to GC-MS analysis. A common derivatization method is silylation, where the acidic protons of the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound. The derivatized sample can then be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides a mass spectrum of the eluting compound, which can be used for its identification and to assess purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of chemical reactions that synthesize this compound. It is also instrumental in the preliminary identification and assessment of the purity of the final compound. In the context of its synthesis, TLC allows researchers to qualitatively track the consumption of starting materials and the formation of the desired product.

During the purification process, TLC is used to identify the fractions containing this compound that are collected from column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, the fractions containing the pure compound can be identified and combined.

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Although specific Rƒ values are highly dependent on the experimental conditions (e.g., the specific adsorbent used for the plate, the exact solvent system composition, and the temperature), representative data from synthetic procedures provide a benchmark for analysis. For instance, in a synthesis where a related compound, methyl 5-hydroxy-7-phenylhept-2-ynoate, is produced, TLC is used to monitor the reaction.

Table 1: Representative TLC Data for a Related Intermediate

| Compound | Solvent System (v/v) | Rƒ Value |

|---|---|---|

| Methyl 5-hydroxy-7-phenylhept-2-ynoate | Hexane/Ethyl Acetate (B1210297) (4:1) | 0.28 |

This data is representative of intermediates in the synthesis pathway of the target compound and illustrates the application of TLC. The Rƒ value of the final acid, this compound, would differ due to the change in polarity from the ester to the carboxylic acid.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule like this compound. This technique provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid, which is crucial when the compound is intended for biological applications where stereoisomers can have vastly different activities.

The process involves growing a high-quality single crystal of the compound. This crystal is then irradiated with a beam of X-rays. The resulting diffraction pattern, which is unique to the crystal's internal structure, is collected and analyzed. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, confirming the connectivity and, most importantly, the absolute configuration at the chiral center (C5).

While specific crystallographic data for the parent compound "this compound" is not widely published, the technique has been applied to derivatives and related molecules to confirm their stereochemistry. For example, in the development of leukotriene B4 receptor antagonists, X-ray crystallography of a precursor or a crystalline derivative would be the gold-standard method to ensure that the desired enantiomer or diastereomer has been synthesized. The resulting data, including unit cell dimensions, space group, and atomic coordinates, would provide irrefutable evidence of its absolute structure.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways

The efficient and stereocontrolled synthesis of 5-Hydroxy-7-phenylhept-2-ynoic acid is the gateway to its further study. While specific pathways to this exact molecule are not extensively documented, established synthetic methodologies can be strategically applied. Future research should focus on developing novel and efficient synthetic routes.

Key strategies could include:

Asymmetric Synthesis: The chiral center at the C-5 hydroxyl group is a critical feature. The development of enantioselective synthetic methods will be crucial for investigating the stereospecific interactions of this compound with biological targets. This could be achieved through the use of chiral catalysts or auxiliaries.

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, could offer a more efficient and flexible route. For instance, the propargyl alcohol fragment containing the alkyne and the phenyl-containing side chain could be prepared independently and then coupled.

Modern Coupling Reactions: Advanced coupling reactions, such as Sonogashira and Wittig reactions, could be employed to construct the carbon skeleton with high efficiency and stereoselectivity. These reactions are well-established for their tolerance of various functional groups, making them suitable for a molecule like this compound.

| Synthetic Strategy | Key Reactions | Potential Advantages |

| Asymmetric Synthesis | Sharpless asymmetric epoxidation, CBS reduction | Access to enantiomerically pure forms |

| Convergent Synthesis | Grignard reactions, organocuprate additions | Increased overall yield, modularity |

| Modern Coupling Reactions | Sonogashira coupling, Wittig reaction | High efficiency, functional group tolerance |

Deeper Mechanistic Studies of Chemical Transformations

The unique arrangement of functional groups in this compound makes it a prime candidate for a variety of chemical transformations. In-depth mechanistic studies of these reactions are essential for understanding its reactivity and for designing new applications.

Future research could investigate:

Cyclization Reactions: The hydroxyl and carboxylic acid groups, in proximity to the alkyne, could participate in intramolecular cyclization reactions to form lactones, furans, or other heterocyclic systems. Understanding the mechanisms of these cyclizations (e.g., acid- or metal-catalyzed) will be critical.

"Click" Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. Mechanistic studies can optimize conditions for conjugating this molecule to other biomolecules or probes.

Oxidative and Reductive Transformations: The reactivity of the alkyne and secondary alcohol towards various oxidizing and reducing agents should be systematically studied to understand the stability of the compound and to access new derivatives.

Investigation of Undiscovered Biosynthetic Enzymes and Pathways

While there is no known natural source of this compound, its structural motifs are present in various natural products. Investigating the biosynthesis of structurally related phenylheptanoids could provide insights into potential enzymatic pathways that could be harnessed for its production. Research in this area could focus on identifying and characterizing novel polyketide synthases (PKSs) and fatty acid synthases (FASs) from organisms that produce similar compounds. The discovery of such enzymes could pave the way for the biocatalytic synthesis of this compound and its analogs.

Development of Advanced Probes for Biological Target Identification

The terminal alkyne in this compound makes it an ideal scaffold for the development of chemical probes. These probes can be used to identify and study the biological targets of this compound or related molecules. An alkyne-containing probe, for instance, can be used to identify protein targets of reactive species within living cells. nih.gov

The design of such probes would involve:

Minimalist Tags: The alkyne itself can serve as a minimalist tag for "click" chemistry, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) after the probe has interacted with its biological target.

Photoaffinity Labeling: Incorporation of a photolabile group would enable covalent cross-linking of the probe to its target upon photoactivation, facilitating target identification.

| Probe Type | Key Feature | Application |

| Alkyne-based Probe | Terminal alkyne | Target identification via "click" chemistry |

| Photoaffinity Probe | Photoreactive group | Covalent labeling of biological targets |

Design of Next-Generation Analogues for Structure-Based Research

Systematic structural modifications of this compound can lead to the development of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. This structure-based design approach relies on understanding the structure-activity relationships (SAR) of the parent molecule. nih.govnih.gov

Future directions for analogue design include:

Phenyl Ring Substitution: Introducing various substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with a biological target.

Hydroxyl Group Modification: The secondary alcohol can be esterified, etherified, or oxidized to a ketone to probe the importance of this functional group for biological activity.

Alkyne and Carboxylic Acid Isosteres: Replacing the alkyne or carboxylic acid with isosteric groups can help to fine-tune the molecule's properties and metabolic stability. For example, studies on hydroxycinnamic acid derivatives have shown that modifications to the carboxylic acid can significantly impact biological activity. nih.gov

| Analogue Series | Modification | Research Goal |

| Phenyl Ring Analogues | Introduction of halogens, methoxy (B1213986) groups, etc. | Probing steric and electronic requirements for activity |

| C-5 Position Analogues | Esterification, oxidation | Determining the role of the hydroxyl group |

| Scaffold Analogues | Replacement of alkyne or carboxylic acid | Improving metabolic stability and pharmacokinetic properties |

Q & A

What are the optimal synthetic routes for 5-Hydroxy-7-phenylhept-2-ynoic acid, and how can purity be maximized?

Level: Basic

Answer:

Synthesis typically involves multi-step protocols, including alkyne functionalization and hydroxylation. Key steps include:

- Catalyst selection: Palladium or copper catalysts for Sonogashira coupling to introduce the phenyl-alkyne moiety.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification: Column chromatography (silica gel, gradient elution) followed by recrystallization improves purity.

Document solvent ratios, reaction temperatures, and catalyst loadings to ensure reproducibility. Analytical validation via HPLC (≥95% purity) is critical .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Level: Advanced

Answer:

Contradictions often arise from impurities or stereochemical ambiguities. Methodological strategies include:

- Cross-validation: Use complementary techniques (e.g., 2D NMR for structural elucidation, high-resolution MS for molecular formula confirmation).

- Sample purity checks: Re-purify samples and compare spectra under standardized conditions.

- Computational modeling: Predict NMR chemical shifts using DFT calculations to validate experimental data.

Document uncertainties in instrumentation calibration and environmental conditions (e.g., humidity) that may affect results .

What analytical techniques are most suitable for characterizing this compound?

Level: Basic

Answer:

- Structural analysis: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group identification.

- Purity assessment: Reverse-phase HPLC with UV detection (λ = 254 nm).

- Mass confirmation: ESI-MS or MALDI-TOF for accurate molecular weight.

Include instrument specifications (e.g., NMR field strength, column type) in reports to enable replication .

How should stability studies be designed to assess degradation under varying pH and temperature conditions?

Level: Advanced

Answer:

- Experimental design: Use accelerated stability protocols with controlled variables:

- pH range: 1–12 (buffer solutions adjusted with HCl/NaOH).

- Temperature: 25°C, 40°C, and 60°C.

- Monitoring: Quantify degradation products via LC-MS at intervals (0, 7, 14, 30 days).

- Statistical analysis: Apply Arrhenius kinetics to predict shelf life.

Report deviations in pH stability and thermal decomposition pathways .

What computational methods predict the reactivity of the alkyne and hydroxyl groups in this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- Solvent effects: Use COSMO-RS models to assess solvation energies in different media.

Validate predictions with experimental kinetic studies .

How can researchers mitigate safety risks during handling due to the compound’s reactive groups?

Level: Basic

Answer:

- Hazard assessment: Review SDS for analogous compounds (e.g., alkynes, carboxylic acids) to infer risks (flammability, skin irritation).

- Protocols: Use fume hoods for synthesis, nitrile gloves for handling, and inert atmospheres for storage.

- Emergency measures: Pre-plan first-aid protocols for accidental exposure (e.g., eye rinsing, contaminated clothing removal) .

What strategies address low yields in the final hydroxylation step of synthesis?

Level: Advanced

Answer:

- Catalyst screening: Test transition-metal catalysts (e.g., Fe, Mn) for oxidative hydroxylation.

- Reaction optimization: Adjust stoichiometry of oxidizing agents (e.g., TBHP) and monitor reaction progress via TLC.

- Byproduct analysis: Identify side products (e.g., over-oxidized derivatives) using GC-MS.

Iterative design-of-experiments (DoE) frameworks improve yield systematically .

How should contradictory biological activity data be analyzed across independent studies?

Level: Advanced

Answer:

- Meta-analysis: Pool data from published studies, accounting for variables (e.g., cell lines, assay protocols).

- Sensitivity testing: Replicate experiments under standardized conditions to isolate confounding factors.

- Dose-response curves: Compare EC₅₀ values to assess potency discrepancies.

Highlight methodological differences (e.g., solvent used, exposure time) in comparative tables .

What are best practices for documenting synthetic procedures to ensure reproducibility?

Level: Basic

Answer:

- Detailed logs: Record reaction times, temperatures, and stirring rates.

- Batch tracking: Assign lot numbers to reagents and solvents.

- Data tables: Include raw spectral data (e.g., NMR peak integrals, MS m/z values) in supplementary materials.

Adhere to guidelines for chemical reporting in peer-reviewed journals .

How can researchers leverage literature search tools to identify understudied applications of this compound?

Level: Advanced

Answer:

- Aggregated databases: Use PubMed, SciFinder, and Reaxys with Boolean terms (e.g., "this compound AND biological activity").

- Citation tracking: Analyze reference lists of key papers to find niche applications.

- Text mining: Deploy NLP tools to extract relationships between structural analogs and therapeutic targets from unstructured text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.